N-ethyl-2-(furan-2-yl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide, also known as Suvorexant, is a novel medication used for the treatment of insomnia. It was approved by the United States Food and Drug Administration (FDA) in 2014 and is the first approved medication in a new class of drugs known as orexin receptor antagonists.
Wirkmechanismus
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide works by selectively blocking the binding of orexins to their receptors in the brain. Orexins are neuropeptides that regulate wakefulness and arousal. By blocking the binding of orexins to their receptors, N-ethyl-2-(furan-2-yl)azepane-1-carboxamide promotes sleep by reducing wakefulness and increasing sleep drive.
Biochemical and Physiological Effects:
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has been shown to have a dose-dependent effect on sleep architecture, with higher doses resulting in increased slow-wave sleep and decreased REM sleep. N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has also been shown to have a minimal effect on next-day residual sedation and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its efficacy in the treatment of insomnia. However, N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has limitations in that it is not suitable for long-term use due to the risk of dependence and withdrawal symptoms.
Zukünftige Richtungen
There are several future directions for the use of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide. One area of research is the use of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Another area of research is the development of more selective orexin receptor antagonists with fewer side effects. Additionally, the use of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide in combination with other medications for the treatment of insomnia is an area of ongoing research.
Synthesemethoden
The synthesis of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide involves a multistep process that begins with the reaction of 2-furancarboxaldehyde with ethylamine to form N-ethyl-2-furancarboxamide. This compound is then reacted with 1,6-diaminohexane to form N-ethyl-2-(furan-2-yl)azepane-1-carboxamide. The final product is obtained by purifying the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has been extensively studied for its efficacy in the treatment of insomnia. Clinical trials have shown that N-ethyl-2-(furan-2-yl)azepane-1-carboxamide significantly improves sleep onset latency, total sleep time, and wake after sleep onset compared to placebo. Additionally, N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has been shown to be effective in patients with comorbid insomnia and psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-14-13(16)15-9-5-3-4-7-11(15)12-8-6-10-17-12/h6,8,10-11H,2-5,7,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCRTQFYLNMNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCCC1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(furan-2-yl)azepane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.